molecular formula C14H25NO5 B3152327 Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate CAS No. 733803-23-1

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate

Cat. No.: B3152327
CAS No.: 733803-23-1
M. Wt: 287.35 g/mol
InChI Key: VWRIEHSFZCLGIB-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice for protecting amines during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

For industrial production, the process is scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of peptides and other complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: For the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate involves the protection of amine groups during chemical synthesis. The Boc group stabilizes the amine, preventing unwanted side reactions. Upon completion of the desired synthetic steps, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((tert-butoxycarbonyl)amino)acetate
  • Ethyl 3-((tert-butoxycarbonyl)amino)propanoate
  • Ethyl 4-((tert-butoxycarbonyl)amino)butanoate

Uniqueness

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate is unique due to its specific structure, which includes a methyl group at the 5-position and an ester group at the 3-position. This unique structure makes it particularly useful in the synthesis of certain peptides and other complex molecules .

Properties

IUPAC Name

ethyl 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRIEHSFZCLGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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